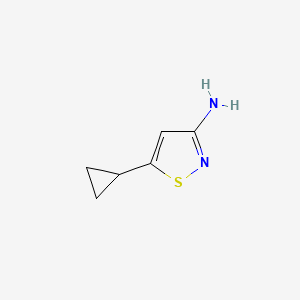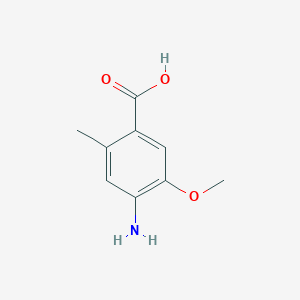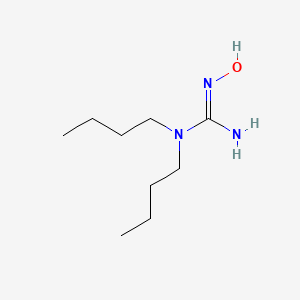
N',N'-dibutyl-N-hydroxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dibutyl-N-hydroxyguanidine is an organic compound with the molecular formula C9H21N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibutyl-N-hydroxyguanidine typically involves the reaction of dibutylamine with cyanamide, followed by hydroxylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for N’,N’-dibutyl-N-hydroxyguanidine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-dibutyl-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N’,N’-dibutyl-N-hydroxyguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of nitric oxide synthase activity.
Wirkmechanismus
The mechanism of action of N’,N’-dibutyl-N-hydroxyguanidine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor of this enzyme, thereby modulating the production of nitric oxide. This interaction is crucial for its potential therapeutic effects, particularly in conditions where nitric oxide levels need to be regulated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’,N’-dibutyl-N-hydroxyguanidine include:
- N-butyl-N’-hydroxyguanidine
- N-alkyl-N’-hydroxyguanidines
- N-aryl-N’-hydroxyguanidines
Uniqueness
N’,N’-dibutyl-N-hydroxyguanidine is unique due to its specific structure, which allows it to interact with nitric oxide synthase effectively. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
29044-29-9 |
|---|---|
Molekularformel |
C9H21N3O |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1,1-dibutyl-2-hydroxyguanidine |
InChI |
InChI=1S/C9H21N3O/c1-3-5-7-12(8-6-4-2)9(10)11-13/h13H,3-8H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
WEANSTPNMSNOIE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CCCC)/C(=N/O)/N |
Kanonische SMILES |
CCCCN(CCCC)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)
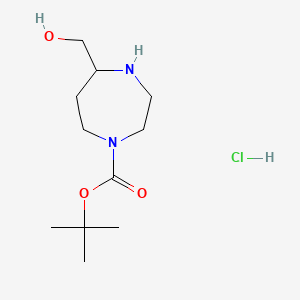
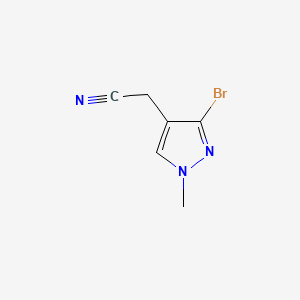
amine hydrochloride](/img/structure/B13463293.png)
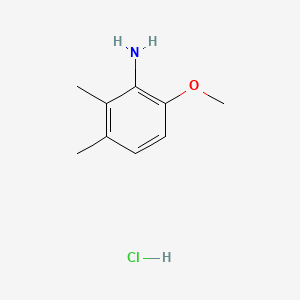
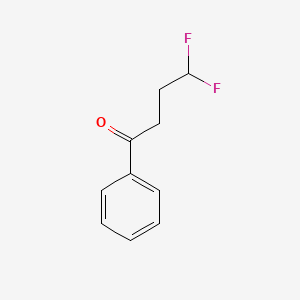
![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
